1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1082910-24-4
VCID: VC2790205
InChI: InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21)
SMILES: CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid

CAS No.: 1082910-24-4

Cat. No.: VC2790205

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid - 1082910-24-4

Specification

CAS No. 1082910-24-4
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name 1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21)
Standard InChI Key GXDPAGASIFOFIY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C

Introduction

Chemical Identity and Structure

Basic Information

1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid is a synthetic organic compound with the CAS registry number 1082910-24-4 . The compound has a molecular weight of 290.36 g/mol, as computed by PubChem 2.2 . The molecular structure was first registered in PubChem on May 28, 2009, with the most recent modification date being March 1, 2025 .

Structural Features

The compound possesses several key structural elements that define its chemical identity:

  • A piperidine ring system with a carboxylic acid substituent at position 4

  • An oxoethyl linker attached to the nitrogen atom at position 1 of the piperidine ring

  • A 3,5-dimethylphenyl group connected via an amino bond to the oxoethyl linker

The 2D structural representation is available in PubChem, illustrating these key features . The compound's structure contains both hydrophilic and hydrophobic regions, which may contribute to its biological properties.

Synonyms and Alternative Nomenclature

Several synonyms exist for this compound in the scientific literature and chemical databases:

SynonymSource
1082910-24-4 (CAS Number)PubChem
1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acidPubChem
1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acidPubChem
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acidPubChem

Chemical Classification and Properties

Chemical Classification

The compound belongs to multiple chemical classes based on its structural features:

  • 6-membered Heterocycles

  • Amides

  • Amino Acids (AA)

  • Fatty Acids and Lipidic Derivatives

  • Piperidines

  • Tertiary Amines

This classification reflects the compound's hybrid nature, combining features of several important chemical groups that are frequently employed in pharmaceutical research.

Physical and Chemical Properties

While specific experimental data on physical properties is limited, computational and structural analysis provides insight into the compound's expected properties:

PropertyValueSource
Molecular Weight290.36 g/molPubChem
Molecular FormulaC16H22N2O3Derived from structure
Physical StateLikely solid at room temperatureBased on similar compounds
Functional GroupsCarboxylic acid, amide, tertiary amineStructural analysis

The presence of both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups suggests that this compound likely exhibits amphoteric properties, which could influence its solubility, binding characteristics, and pharmacokinetic profile.

Structural Context and Related Compounds

Relationship to Piperidine Derivatives

The piperidine scaffold represents a privileged structure in medicinal chemistry, found in numerous pharmaceutically active compounds. Piperidine-4-carboxylic acid derivatives have been extensively studied for their potential therapeutic applications . The compound 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid belongs to this broader class of piperidine derivatives that have attracted significant attention in drug discovery efforts.

Synthetic Approaches

Key Synthetic Considerations

The synthesis of this compound would likely require careful consideration of:

  • Regioselective attachment of the oxoethyl linker to the piperidine nitrogen

  • Formation of the amide bond with the 3,5-dimethylphenyl group

  • Protection/deprotection strategies for the carboxylic acid functionality during synthesis

  • Purification procedures to ensure structural integrity and purity

Analytical Characterization

Identification Methods

While specific analytical data for 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid is limited in the available research, standard methods for characterizing similar compounds would likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • X-ray crystallography (if crystalline form is available)

Future Research Directions

Challenges and Opportunities

The development of 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid and related compounds faces several challenges:

  • Optimizing selectivity for specific receptors or transporters to minimize off-target effects

  • Improving physicochemical properties to enhance bioavailability and pharmacokinetic profile

  • Establishing clear structure-activity relationships to guide rational design of improved derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator